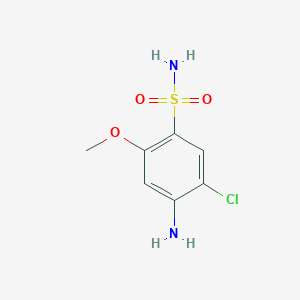
4-Amino-5-chloro-2-methoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-chloro-2-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H9ClN2O3S. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of an amino group, a chloro group, a methoxy group, and a sulfonamide group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-2-methoxybenzene-1-sulfonamide typically involves several steps. One common method includes:
Methylation: Dimethyl sulfate is used to methylate the hydroxyl group of 4-amino-5-chlorosalicylic acid.
Chlorination: N-chloro-succinimide is employed to introduce the chloro group.
Hydrolysis: Alkaline hydrolysis is performed to remove the ester group.
Acidification: Hydrochloric acid is used to acidify the intermediate product, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and efficient. The process involves the use of readily available raw materials and mild reaction conditions to ensure high yield and product quality. The steps mentioned above are optimized for large-scale production, making the process suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-chloro-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
4-Amino-5-chloro-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting bacterial infections.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-5-chloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial DNA replication and cell division. As a result, the compound exhibits bacteriostatic effects, preventing the growth and proliferation of bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-5-chloro-2-methoxybenzoic acid
- 4-Amino-2-methoxybenzoic acid
- 5-Amino-2-methylbenzoic acid
Uniqueness
4-Amino-5-chloro-2-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and methoxy groups enhances its solubility and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C7H9ClN2O3S |
|---|---|
Poids moléculaire |
236.68 g/mol |
Nom IUPAC |
4-amino-5-chloro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H9ClN2O3S/c1-13-6-3-5(9)4(8)2-7(6)14(10,11)12/h2-3H,9H2,1H3,(H2,10,11,12) |
Clé InChI |
SKMJUEWPNQRJST-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)N)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



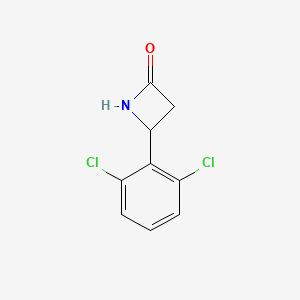


![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane](/img/structure/B15242879.png)

![1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B15242885.png)
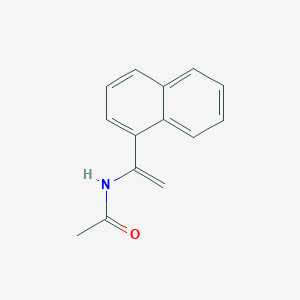
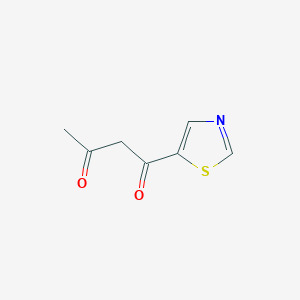
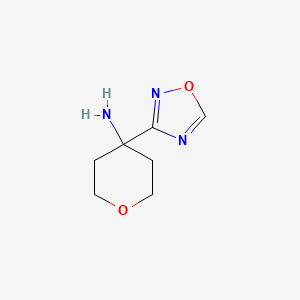
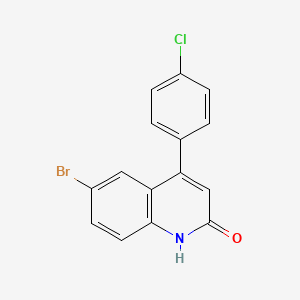
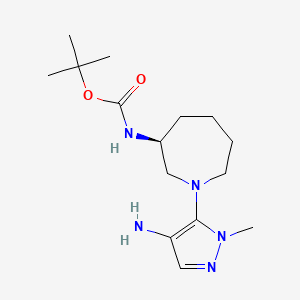
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B15242932.png)
![N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide](/img/structure/B15242935.png)
